![molecular formula C16H18O3 B12591315 3-[2-(Benzyloxy)phenyl]propane-1,2-diol CAS No. 647376-55-4](/img/structure/B12591315.png)
3-[2-(Benzyloxy)phenyl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzyloxy)phenyl]propane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is also known as 3-benzyloxy-1,2-propanediol. This compound is characterized by the presence of a benzyloxy group attached to a propane-1,2-diol backbone. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol. This reaction is typically catalyzed by an acid, which facilitates the etherification process, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzyloxy)phenyl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)phenyl]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Benzylglycerol
- 3-Benzyloxy-2-propanediol
- Glycerol 1-benzyl ether
Uniqueness
3-[2-(Benzyloxy)phenyl]propane-1,2-diol is unique due to its specific structure, which combines a benzyloxy group with a propane-1,2-diol backbone. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
647376-55-4 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
3-(2-phenylmethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C16H18O3/c17-11-15(18)10-14-8-4-5-9-16(14)19-12-13-6-2-1-3-7-13/h1-9,15,17-18H,10-12H2 |
Clave InChI |
BCTHVQHZPVUBBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3-Cyano-6,8-dimethyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12591242.png)
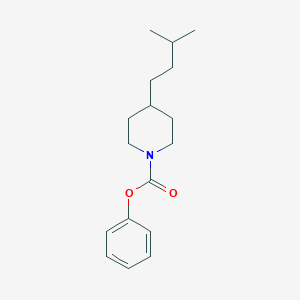
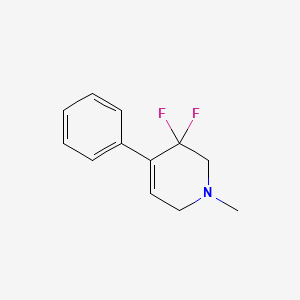
![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)
![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
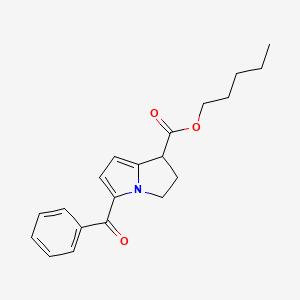

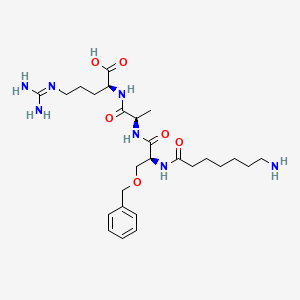
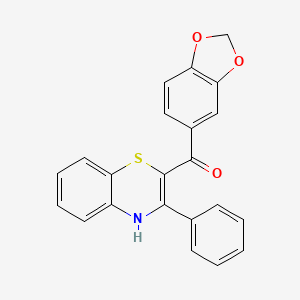
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
